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Compound of Interest

Compound Name: 1-(3-Fluoropyridin-2-yl)ethanol

Cat. No.: B1338792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the anticipated spectroscopic data for 1-(3-Fluoropyridin-2-
yl)ethanol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug

development. Due to the limited availability of published experimental data for this specific

compound, this document provides a predictive analysis based on the established principles of

NMR, IR, and MS spectroscopy for structurally related molecules. It also includes generalized

experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of 1-(3-
Fluoropyridin-2-yl)ethanol. These predictions are based on the analysis of similar

compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 d 1H H-6 (Pyridine)

~7.4 t 1H H-4 (Pyridine)

~7.1 t 1H H-5 (Pyridine)

~5.0 q 1H CH-OH

~2.5 s (br) 1H OH

~1.5 d 3H CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~158 (d, ¹JCF) C-3 (Pyridine)

~155 C-2 (Pyridine)

~145 C-6 (Pyridine)

~125 C-4 (Pyridine)

~120 C-5 (Pyridine)

~65 CH-OH

~20 CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2980-2850 Medium C-H stretch (aliphatic)

1600-1450 Medium-Strong
C=C and C=N stretching

(pyridine ring)

1250-1150 Strong C-F stretch

1100-1000 Strong
C-O stretch (secondary

alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z Interpretation

141 [M]⁺ (Molecular Ion)

126 [M - CH₃]⁺

124 [M - OH]⁺

96 [M - CH₃CHO]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above.

Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Fluoropyridin-2-yl)ethanol in
0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard.

¹H NMR Acquisition:
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Spectrometer: 400 MHz

Pulse Program: Standard single-pulse sequence

Number of Scans: 16-64

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Spectrometer: 100 MHz

Pulse Program: Proton-decoupled pulse sequence

Number of Scans: 1024-4096

Spectral Width: 0 to 200 ppm

Temperature: 298 K

Infrared (IR) Spectroscopy
Sample Preparation: A small drop of neat liquid 1-(3-Fluoropyridin-2-yl)ethanol is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is

placed directly onto the ATR crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmittance or Absorbance

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16-32

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 1-(3-Fluoropyridin-2-yl)ethanol in a

volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via

direct infusion or through a gas chromatograph (GC-MS).

Data Acquisition:

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40-400

Inlet Temperature: 250 °C

Source Temperature: 230 °C

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthetic compound like 1-(3-Fluoropyridin-2-yl)ethanol.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-(3-Fluoropyridin-2-
yl)ethanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338792#spectroscopic-data-for-1-3-fluoropyridin-2-
yl-ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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